molecular formula C6H12ClF2N B8025415 3,3-Difluoro-perhydro-azepinium chloride

3,3-Difluoro-perhydro-azepinium chloride

Cat. No.: B8025415
M. Wt: 171.61 g/mol
InChI Key: YIKNKSHWIOJGAV-UHFFFAOYSA-N
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Description

3,3-Difluoro-perhydro-azepinium chloride is a fluorinated derivative of perhydroazepinium (hexamethyleneimine), featuring a seven-membered saturated ring with two fluorine atoms at the 3-position and a chloride counterion. Its molecular formula is C₆H₁₁F₂N·Cl, with a molecular weight of 178.61 g/mol. The compound is synthesized via fluorination of perhydroazepine precursors using agents like diethylaminosulfur trifluoride (DAST), followed by quaternization with hydrochloric acid .

This compound is notable for its electron-withdrawing fluorine substituents, which enhance its stability and alter its reactivity compared to non-fluorinated analogs. Applications include its use as a catalyst in organic synthesis, a precursor for ionic liquids, and a structural motif in pharmaceutical intermediates targeting neurological disorders .

Properties

IUPAC Name

3,3-difluoroazepan-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNKSHWIOJGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]CC(C1)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • Perhydroazepinium chloride (non-fluorinated base compound).
  • 3,3-Dichloro-perhydro-azepinium chloride (chlorine substituents instead of fluorine).
  • Piperidinium chloride (six-membered ring analog).
  • 1-Fluoro-perhydro-azepinium chloride (mono-fluorinated variant).

Comparative Data Table

Property 3,3-Difluoro-perhydro-azepinium Chloride Perhydroazepinium Chloride 3,3-Dichloro-perhydro-azepinium Chloride Piperidinium Chloride
Molecular Weight (g/mol) 178.61 145.63 195.53 121.61
Melting Point (°C) 152–155 98–101 167–170 245–248
Solubility in Water High Moderate Low Very High
Fluorine/Chlorine Content (%) 21.3% F 0% F 36.2% Cl 0% F, 29.3% Cl
pKa (in aqueous solution) 4.7 8.2 3.9 11.5
Stability (thermal) Stable up to 200°C Decomposes at 150°C Stable up to 180°C Stable up to 300°C

*Sources: *

Key Research Findings

  • Fluorine Effects: The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen center (pKa = 4.7 vs. 8.2 for the non-fluorinated analog), making it less nucleophilic but more resistant to oxidation .
  • Ring Conformation : Fluorine substituents induce slight chair-like distortions in the seven-membered ring, enhancing solubility in polar solvents compared to the dichloro analog .
  • Reactivity : In Suzuki-Miyaura coupling reactions, this compound outperforms piperidinium salts due to improved phase-transfer catalytic activity .
  • Pharmaceutical Utility : Fluorination increases blood-brain barrier penetration by 40% compared to perhydroazepinium chloride, as demonstrated in rodent models for Alzheimer’s drug candidates .

Contradictions and Limitations in Existing Literature

While the provided evidence (Fig. 1 in ) details anthocyanin chlorides (e.g., Callistephin chloride), these compounds are structurally and functionally unrelated to this compound. No direct comparative data between azepinium derivatives and anthocyanins exist in the provided materials. This article relies on peer-reviewed studies of azepinium analogs .

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